3-ethyl-4-hydroxyfuran-2(5H)-one
Description
3-Ethyl-4-hydroxyfuran-2(5H)-one is a substituted furanone derivative characterized by a hydroxyl group at position 4 and an ethyl substituent at position 3 of the furanone ring. Its molecular formula is C₆H₈O₃, and it belongs to the class of γ-hydroxybutenolides, which are known for their biological activities and roles as synthetic intermediates. The compound shares structural homology with tetronic acid (4-hydroxyfuran-2(5H)-one, C₄H₄O₃), a parent molecule in this family .
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
4-ethyl-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H8O3/c1-2-4-5(7)3-9-6(4)8/h7H,2-3H2,1H3 |
InChI Key |
VDQPFFOORDNWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(COC1=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Hydroxyl positioning (C3 vs. C4) significantly affects hydrogen-bonding capacity and tautomeric equilibria. For instance, tetronic acid (C4-OH) readily forms intermolecular hydrogen bonds, whereas C3-hydroxy analogs exhibit stronger intramolecular interactions .
2.3 Spectral and Physicochemical Properties
NMR Shifts (¹H, δ ppm) :
IR Data :
- Hydroxyl stretching (~3200–3500 cm⁻¹) and carbonyl (C=O) peaks (~1750–1780 cm⁻¹) are consistent across analogs. Ethyl substituents introduce additional C-H stretches (~2850–2950 cm⁻¹) .
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